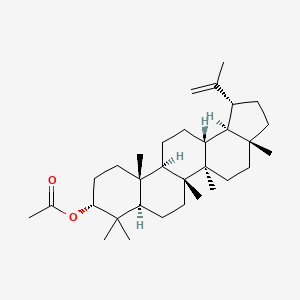

Epilupeol acetate

Beschreibung

Contextualization within Pentacyclic Triterpenoids

Pentacyclic triterpenoids are a significant class of natural compounds characterized by a structure composed of six isoprene (B109036) units, typically arranged into five rings. nih.gov These compounds are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and potential anticancer properties. ontosight.ainih.gov The lupane (B1675458) series, to which epilupeol (B1671492) acetate (B1210297) belongs, is one of the major types of pentacyclic triterpenoids, alongside the oleanane (B1240867) and ursane (B1242777) series. ontosight.ainih.gov The biological activity of triterpenoids is significantly influenced by their structural backbone and the nature and position of functional groups. nih.gov Epilupeol acetate, as a lupane-type triterpenoid (B12794562) with a specific acetylation pattern, represents a particular structural variant within this diverse class, contributing to its unique biological profile.

Overview of Current Research Trajectories

Current academic research on this compound is primarily focused on exploring and characterizing its various biological activities and potential therapeutic applications. Studies have investigated its antimicrobial, anti-inflammatory, and potential anticancer properties. ontosight.ai Research also includes the isolation of this compound from different plant sources and the development of methods for its production, including through plant cell cultures. d-nb.infotandfonline.commdpi.com Furthermore, studies are being conducted to understand the mechanisms underlying its observed biological effects, such as its inhibitory activity on enzymes like COX-2 and its impact on processes like nitric oxide production. d-nb.infonih.gov Investigations into its physicochemical properties, such as lipophilicity and solubility, are also part of the research landscape, as these properties can influence its bioavailability and activity.

Detailed research findings highlight several key areas:

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects in various models. For instance, studies have shown its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. d-nb.infonih.gov Research using Bursera copallifera resin, which contains this compound, reported that this compound at 70 µM inhibited COX-2 activity by 73.28%. d-nb.infonih.gov It has also been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. d-nb.infonih.gov

Antimicrobial Activity: this compound has exhibited antimicrobial properties against certain bacteria and fungi. ontosight.ai Studies have reported its activity against microorganisms such as Staphylococcus aureus, Staphylococcus coagulase, and Listeria monocytogenes. researchgate.net

Antiviral Activity: Research has indicated that this compound possesses antiviral activity. For example, it has shown pronounced antiviral effects against Ranikhet disease virus (RDV) in chick embryos. tandfonline.com

Production and Isolation: Academic efforts are also directed towards optimizing the isolation of this compound from natural sources and exploring alternative production methods. This compound has been isolated from the resin of Bursera copallifera and the aerial parts of Kleinia odora. d-nb.infomdpi.com Plant cell culture techniques are being investigated as a potential method for enhanced production of this compound and related compounds. mdpi.com Studies on Ageratina pichinchensis cell cultures have shown the production of 3-epilupeol, a related compound, with varying yields depending on culture conditions. mdpi.com

The following table summarizes some reported biological activities and production yields:

| Source Plant | Compound | Activity | Relevant Data | Citation |

| Bursera copallifera | This compound | Anti-inflammatory (COX-2 inhibition) | 73.28% inhibition at 70 µM | d-nb.infonih.gov |

| Bursera copallifera | This compound | Anti-inflammatory (NO production inhibition) | Reduces NO production in LPS-stimulated macrophages | d-nb.infonih.gov |

| Vicoa indica | This compound | Antiviral | Pronounced activity against RDV in chick embryo | tandfonline.com |

| Cnidoscolus chayamansa | Lupeol (B1675499) acetate | Antibacterial | Active against S. aureus, L. monocytogenes, S. coagulase | researchgate.net |

| Ageratina pichinchensis (cell culture) | 3-Epilupeol | Production Yield | Up to 561.63 ± 10.16 µg/g DW in airlift bioreactor | mdpi.com |

| Bursera copallifera | This compound | Yield from resin | 11.31 % | d-nb.info |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6610-54-4 |

|---|---|

Molekularformel |

C32H52O2 |

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

[(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26+,27+,29+,30-,31+,32+/m0/s1 |

InChI-Schlüssel |

ODSSDTBFHAYYMD-OZDORTEPSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Epilupeol acetate |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution in Biological Systems

Botanical Sources and Species Distribution

Epilupeol (B1671492) acetate (B1210297) has been isolated and identified from various plant sources, including the bark and leaves of certain tree species. ontosight.ai

Bursera Species Research

Research on Mexican Bursera species has indicated the presence of epilupeol acetate. Quantitative phytochemical analysis of the copal resin of Bursera copallifera revealed the isolation and characterization of several pentacyclic triterpenes, including 3-epilupeol acetate. scielo.org.mx

Samanea Species Research

Studies on Samanea saman (Jacq.) Merr., a tropically distributed medicinal plant in the Fabaceae family, have reported the isolation of epilupeol from the n-hexane soluble fraction of the crude methanol (B129727) extract of the whole plant. researchgate.netresearchgate.net While epilupeol (the alcohol form) was isolated, its acetylated form, this compound, was not explicitly mentioned as isolated in these specific studies focusing on Samanea saman.

Terminalia Species Research

This compound has been reported in Terminalia catappa (Almond). tjnpr.org A study focusing on the green synthesis of bio-functionalized ZnO nanoparticles from Terminalia catappa methanol leaf extract identified this compound among the compounds present on the surface of the nanoparticles. tjnpr.org Another study mentioned that this compound showed pronounced antiviral activity against Ranikhet disease virus (RDV) in chick embryo, referencing a 1990 study involving Terminalia species. researchgate.net However, the specific Terminalia species was not clearly indicated in the provided snippets.

Kleinia Species Research

Research on Kleinia odora, a species belonging to the Asteraceae family, has led to the isolation and identification of lupeol (B1675499) acetate from its aerial parts. mdpi.comnih.gov While lupeol acetate was found, this compound (the 3-alpha isomer) was identified as a separate compound in the same studies. mdpi.comnih.gov

Ficus Species Research

Several Ficus species have been investigated for their chemical constituents, and this compound has been identified in some of them. Ficus drupacea bark has been found to contain terpenoids, including this compound. herbmedpharmacol.com A study on the stem bark extract of Ficus drupacea isolated and identified seven biochemical compounds, with this compound exhibiting notable antifungal and antibacterial activities against screened microorganisms. acs.orgresearchgate.net Research on the leaves of Ficus drupacea also reported the isolation of this compound. researchgate.net

Other Documented Plant Sources

Beyond the genera listed above, this compound has been documented in other plant sources. PlantaeDB lists several plants proven to contain this compound, including Artocarpus altilis, Blainvillea acmella, Boswellia sacra, Goniophlebium mengtzeense, Onoseris gnaphalioides, and Phyllanthus urinaria. plantaedb.com Additionally, this compound has been found in cell cultures of Ageratina pichinchensis, an endemic Mexican species used in traditional medicine. mdpi.com

Here is a summary of documented plant sources:

| Genus | Species | Plant Part/Source | Reference |

| Bursera | Bursera copallifera | Copal resin | scielo.org.mx |

| Terminalia | Terminalia catappa | Methanol leaf extract | tjnpr.org |

| Ficus | Ficus drupacea | Bark, Stem bark, Leaves | herbmedpharmacol.comacs.orgresearchgate.netresearchgate.net |

| Kleinia | Kleinia odora | Aerial parts | mdpi.comnih.gov |

| Artocarpus | Artocarpus altilis | Documented source | plantaedb.com |

| Blainvillea | Blainvillea acmella | Documented source | plantaedb.com |

| Boswellia | Boswellia sacra | Documented source | plantaedb.com |

| Goniophlebium | Goniophlebium mengtzeense | Documented source | plantaedb.com |

| Onoseris | Onoseris gnaphalioides | Documented source | plantaedb.com |

| Phyllanthus | Phyllanthus urinaria | Documented source | plantaedb.com |

| Ageratina | Ageratina pichinchensis | Cell cultures | mdpi.com |

Note: While Epilupeol was reported in Samanea saman researchgate.netresearchgate.net, this compound was not explicitly mentioned in the provided snippets for this species.

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family ontosight.aiontosight.ai. It is a derivative of lupeol, featuring an acetoxy group at the 3-position ontosight.ai. This compound has been identified in various plant species, indicating its presence across different botanical taxa ontosight.aismolecule.com.

Ethnobotanical Contexts and Traditional Uses of this compound-Containing Plants

Plants containing this compound have been utilized in traditional medicine systems for various purposes, often linked to the biological activities observed in triterpenoids, including anti-inflammatory properties ontosight.aimdpi.com.

Several plant species known to contain this compound have a history of traditional use:

Ageratina pichinchensis (Kunth) R. King & Ho. Rob. (Asteraceae), an endemic species from Mexico, is traditionally used as an antifungal, anti-inflammatory, and healing agent. mdpi.comnih.gov Studies on cell cultures of A. pichinchensis have shown the production of 3-epilupeol, a related compound, which has been attributed anti-inflammatory effects. mdpi.com

Bursera copallifera, known as "copal ancho" in Mexico, has resin traditionally used to treat various inflammatory diseases, including rheumatism and asthma. mdpi.comd-nb.info this compound has been isolated from the resin of B. copallifera. d-nb.info Research supports the traditional use of B. copallifera for inflammatory disorders. d-nb.info

Crataeva nurvala (Capparidaceae), commonly known as Barna in India, is an evergreen tree whose various parts are used in traditional medicine for a range of conditions, including inflammation. ajpp.in Phytoconstituents of C. nurvala include 3-epilupeol and lupeol acetate. ajpp.in

Ficus species (figs) have been traditionally used for managing various diseases, including those involving inflammation. herbmedpharmacol.com Ficus drupacea, Ficus glumosa, and Ficus exasperata contain terpenoids, including this compound, in their bark. herbmedpharmacol.com Ficus sycomorus is traditionally used for treating inflammation, among other ailments, and lupeol acetate has been isolated from its root bark. bioline.org.br

Kleinia odora, a plant growing in Saudi Arabia, has yielded epilupeol and lupeol acetate from its aerial parts. mdpi.com This plant has been a subject of research for its potential in traditional medicine. mdpi.com

Other plants reported to contain this compound include Artocarpus altilis, Blainvillea acmella, Boswellia sacra, Goniophlebium mengtzeense, Onoseris gnaphalioides, Phyllanthus urinaria, and Euphorbia maddenii. plantaedb.com While the presence of this compound in these plants is noted, detailed ethnobotanical uses specifically linked to this compound in these species are not extensively documented in the provided search results.

The traditional uses of these plants suggest a historical recognition of their therapeutic properties, which modern research is exploring in relation to compounds like this compound.

Table 1: Selected Plants Containing this compound and Reported Traditional Uses

| Plant Species | Family | Reported this compound Presence | Traditional Uses (of the plant) |

| Ageratina pichinchensis | Asteraceae | Yes (related compound 3-epilupeol) | Antifungal, anti-inflammatory, healing agent mdpi.comnih.gov |

| Bursera copallifera | Burseraceae | Yes | Treatment of inflammatory diseases (rheumatism, asthma) mdpi.comd-nb.info |

| Crataeva nurvala | Capparidaceae | Yes (3-epilupeol, lupeol acetate) | Various medicinal uses, including inflammation ajpp.in |

| Ficus drupacea | Moraceae | Yes | Traditional medicinal uses, including managing inflammation herbmedpharmacol.com |

| Ficus glumosa | Moraceae | Yes | Traditional medicinal uses, including managing inflammation herbmedpharmacol.com |

| Ficus exasperata | Moraceae | Yes | Traditional medicinal uses, including managing inflammation herbmedpharmacol.com |

| Ficus sycomorus | Moraceae | Yes (lupeol acetate) | Treatment of inflammation, epilepsy, diarrhea, etc. bioline.org.br |

| Kleinia odora | Asteraceae | Yes (epilupeol, lupeol acetate) | Potential in traditional medicine mdpi.com |

| Artocarpus altilis | Moraceae | Yes | Not specified in search results plantaedb.com |

| Blainvillea acmella | Asteraceae | Yes | Not specified in search results plantaedb.com |

| Boswellia sacra | Burseraceae | Yes | Not specified in search results plantaedb.com |

| Goniophlebium mengtzeense | Polypodiaceae | Yes | Not specified in search results plantaedb.com |

| Onoseris gnaphalioides | Asteraceae | Yes | Not specified in search results plantaedb.com |

| Phyllanthus urinaria | Phyllanthaceae | Yes | Not specified in search results plantaedb.com |

| Euphorbia maddenii | Euphorbiaceae | Yes | Not specified in search results |

Table of Compounds and PubChem CIDs

Extraction, Isolation, and Analytical Characterization

Advanced Extraction Methodologies from Plant Matrices

Extracting epilupeol (B1671492) acetate (B1210297) from plant materials typically involves breaking down the plant matrix and dissolving the compound in a suitable solvent. The choice of extraction method and solvent is crucial for maximizing the yield and purity of the crude extract.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used method for isolating triterpenoids like epilupeol acetate from plant sources. This technique utilizes organic solvents to selectively dissolve the target compounds from the plant matrix. Various solvents and extraction methods have been employed depending on the plant material and the desired efficiency.

Studies have reported the use of different organic solvents for the extraction of triterpenoids, including this compound, from plant materials. For instance, dichloromethane, ethyl acetate, n-hexane, methanol (B129727), ethanol, acetone, and chloroform (B151607) have been utilized in various extraction protocols. researchgate.nettjnpr.orgunn.edu.ngresearchgate.net The polarity of the solvent plays a significant role in the efficiency of extracting this compound, given its lipophilic nature. ontosight.ai

Microwave-assisted extraction (MAE) is another solvent-based technique that has shown advantages over conventional methods, such as improved stability, purity, and recovery of isolates, faster extraction rates, and reduced solvent usage. bioline.org.br For example, MAE with n-butanol has been used to extract compounds, including triterpenoids, from plant root bark. bioline.org.br

Soxhlet extraction is a common method for continuous extraction with a solvent, and it has been employed with various organic solvents like water, methanol, ethanol, acetone, ethyl acetate, chloroform, and petroleum ether for phytochemical screening and extraction of compounds from plant flowers. researchgate.net

Optimization of Extraction Parameters

Optimizing extraction parameters is essential to enhance the yield and selectivity of this compound from plant matrices. Factors such as the choice of solvent, solvent concentration, extraction time, temperature, and the particle size of the plant material can significantly influence the extraction efficiency. While specific detailed optimization studies solely focused on this compound are not extensively detailed in the provided snippets, general principles of optimizing solvent extraction apply.

For instance, comparing the extraction efficiency of different ethanol-water mixtures showed that 80% ethanol-water solution generally provided the best extraction efficiency for polyphenolic compounds in berries, which can be indicative of how solvent concentration affects the extraction of lipophilic compounds. mdpi.com The number of extraction cycles can also impact the yield, with multiple extractions often necessary to recover a significant amount of the target compound. mdpi.com

Chromatographic Purification Strategies

Following the initial extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for the isolation and purification of this compound from these mixtures.

Column Chromatography Techniques

Column chromatography is a fundamental technique used for the purification of this compound. This method separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

Repeated column chromatography using silica gel has been successfully applied to isolate triterpenes, including this compound, from plant extracts. d-nb.infounn.edu.ngbioline.org.brresearchgate.net Gradient elution, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding solvents such as ethyl acetate or dichloromethane, is a common strategy to separate compounds with varying polarities. unn.edu.ngbioline.org.br The fractions collected during column chromatography are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. unn.edu.ngbioline.org.br

Vacuum liquid chromatography (VLC) is another column chromatography technique that can be used for the purification and isolation of compounds from plant extracts. tjnpr.org

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that offers advantages for the analysis and purification of plant constituents. It is known for its accuracy, precision, and reproducibility, making it suitable for qualitative and quantitative analysis, as well as for developing chromatographic fingerprints. orientjchem.orginnovareacademics.in

HPTLC can be used to monitor fractions obtained from column chromatography and to assess the purity of isolated compounds. unn.edu.ngbioline.org.br Specific solvent systems are employed as the mobile phase in HPTLC for the separation of triterpenoids. For example, a mixture of n-hexane and ethyl acetate (8:2 v/v) has been used as a mobile phase for the HPTLC analysis of lupeol (B1675499), a compound structurally related to this compound. orientjchem.orginnovareacademics.in The separated compounds can be visualized under UV light or by spraying with a visualizing reagent followed by heating. unn.edu.ngbioline.org.br

HPTLC can also be used for the quantitative determination of compounds in plant extracts by comparing the peak areas or heights of the sample with those of a standard. orientjchem.orginnovareacademics.injocpr.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantitative analysis of compounds in complex mixtures. HPLC offers high resolution and sensitivity, making it suitable for the accurate determination of this compound content in plant extracts.

HPLC has been employed for the quantitative analysis of triterpenes, including this compound, in plant resins. d-nb.infonih.gov Reversed-phase HPLC columns, such as C18 columns, are commonly used for the separation of relatively non-polar compounds like triterpenoids. mdpi.comglobalresearchonline.netacademicjournals.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or acetic acid to improve peak shape and separation. mdpi.comglobalresearchonline.netacademicjournals.org Detection is commonly performed using a UV detector, often at wavelengths around 210 nm, where triterpenoids exhibit absorption. globalresearchonline.net

Quantitative analysis by HPLC involves injecting known concentrations of a standard compound (this compound in this case) to create a calibration curve, which is then used to determine the concentration of the compound in the plant extract based on its peak area or height. d-nb.infomdpi.comacademicjournals.org HPLC-MS/MS (tandem mass spectrometry) offers even higher sensitivity and specificity for qualitative and quantitative analysis, particularly in complex matrices. mdpi.com

Spectroscopic Elucidation and Confirmation Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary method for determining the structure of this compound nih.govieeesem.combioline.org.brnih.govmdpi.comresearchgate.netresearchgate.net. Analysis of the NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule, including their chemical environments and connectivity.

Characteristic signals observed in the ¹H NMR spectrum of this compound include those corresponding to the eight methyl groups and the olefinic protons of the isopropenyl group bioline.org.br. The proton at the C-3 position, adjacent to the acetoxy group, typically appears as a double doublet, confirming its orientation mdpi.com.

¹³C NMR spectroscopy reveals the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the acetate group, the sp² hybridized carbons of the terminal double bond, and the oxygenated carbon at C-3 bioline.org.brmdpi.comresearchgate.net. Comparison of experimental NMR data with previously reported values is essential for confirming the compound's identity bioline.org.brmdpi.comresearchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound nih.govbioline.org.brnih.govthieme-connect.comresearchgate.netresearchgate.net. The IR spectrum typically shows characteristic absorption bands corresponding to the stretching vibrations of specific bonds. A prominent peak is usually observed around 1733 cm⁻¹, indicative of the carbonyl group (C=O) in the acetate moiety bioline.org.brresearchgate.net. Bands in the region of 2929 cm⁻¹ and 2855 cm⁻¹ are associated with the stretching of methylene (B1212753) and methyl C-H bonds bioline.org.brresearchgate.net. A weaker band around 1662 cm⁻¹ may indicate the presence of the C=C double bond bioline.org.brresearchgate.net.

GC-MS is a powerful technique used for the analysis of complex mixtures and the identification of individual components, including this compound mdpi.comnih.govmdpi.comijoear.compreprints.orgnih.govresearchgate.net. This method separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio (m/z) fragmentation patterns ijoear.comnih.gov.

GC-MS analysis can provide information on the retention time of this compound, which can be compared to reference standards nih.govresearchgate.net. The mass spectrum yields a unique fragmentation pattern that serves as a fingerprint for the compound, aiding in its identification ijoear.comnih.gov. This technique is valuable for profiling the triterpenoid (B12794562) composition of plant extracts and quantifying the amount of this compound present mdpi.compreprints.orgnih.gov.

Synthetic Routes and Chemical Derivatization

Semisynthesis from Precursor Triterpenoids (e.g., Lupeol (B1675499), Lupenone)

Epilupeol (B1671492) acetate (B1210297) can be synthesized through semisynthetic routes starting from precursor triterpenoids such as lupeol and lupenone (B1675497) smolecule.comconicet.gov.ar. Epilupeol itself, a precursor to epilupeol acetate, can be synthesized through the chemoselective hydrogenation of lupenone, often utilizing platinum-based catalysts smolecule.com. This reaction selectively reduces specific functional groups while maintaining the integrity of the triterpene structure smolecule.com. Lupeol is another important natural precursor for the synthesis of epilupeol derivatives, including this compound conicet.gov.arbanglajol.info. Natural lupeol extracted from plant material may contain other lipophilic triterpenes like 3-epi-lupeol, α-amyrin, or β-amyrin plos.orgnih.gov.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic methodologies, offers a route for preparing triterpenoid (B12794562) derivatives like this compound mdpi.comuc.pt. This approach leverages the selectivity of enzymatic catalysis with the versatility of chemical transformations mdpi.com. While the provided search results specifically mention chemoenzymatic synthesis for other compounds like epoxysterols and the production of ethyl acetate, and the use of enzymes in modifying triterpenes uc.ptresearchgate.netbeilstein-journals.orgmdpi.com, direct detailed protocols for the chemoenzymatic synthesis of this compound were not explicitly found within the search results. However, the general principles of chemoenzymatic synthesis, such as using enzymes for selective modifications or resolutions, could potentially be applied to the synthesis of this compound or its precursors.

Esterification and Other Functional Group Modifications

Esterification is a key chemical modification applied to triterpenoids like lupeol and epilupeol to form derivatives such as this compound smolecule.complos.orgnih.gov. Epilupeol can participate in esterification reactions, which may enhance its biological activity or solubility smolecule.com. Lupeol esters, including lupeol acetate, have been synthesized using suitable carboxylic acids or carboxylic acid anhydrides as acylating agents plos.orgnih.govresearchgate.netresearchgate.net. An eco-friendly synthesis method for obtaining lupeol acetate and other lupeol esters has been developed, replacing commonly used hazardous reagents with safer ones nih.govresearchgate.netresearchgate.net. This method is particularly relevant for compounds intended for applications like skin care formulations, where even trace amounts of hazardous reagents can be problematic nih.govresearchgate.netresearchgate.net. The esterification yields for lupeol derivatives have been reported to be satisfactory, ranging from 64.8% to 87.9% plos.org. The molecular structures of the synthesized esters are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy nih.govresearchgate.netresearchgate.net. Other functional group modifications of triterpenoids, such as oxygenation (addition of carbonyl, aldehydic, hydroxyl, carboxyl, and epoxy groups), glycosylation, and acylation, are also known and contribute to structural diversity mdpi.com.

Development of Novel Analogues for Enhanced Bioactivity

Chemical modification of triterpenoids like lupeol allows for the creation of novel analogues with potentially enhanced bioactivity researchgate.netresearchgate.net. The synthesis of lupeol derivatives by modifying the A-ring and isopropylene moiety with different carboxylic acid functionalities has been explored to investigate their biological activity researchgate.net. The incorporation of ester and amide linkages in the parent molecule has been considered in the design of these analogues researchgate.net. Studies have shown that modification of the lupeol structure can improve its bioavailability and activity plos.orgnih.govresearchgate.netresearchgate.net. For instance, lupeol acetate and other lupeol esters have demonstrated promising activity in stimulating human skin cell proliferation, suggesting their potential in treating skin damage plos.orgnih.govresearchgate.netresearchgate.netresearchgate.net. The development of novel analogues aims to obtain compounds with improved properties, such as enhanced penetration of the stratum corneum and upper layers of the dermis compared to the parent compound nih.govresearchgate.netresearchgate.net.

Preclinical Pharmacological Investigations and Mechanistic Insights

Anti-inflammatory Modalities

Epilupeol (B1671492) acetate (B1210297) has demonstrated anti-inflammatory activity, which appears to involve the modulation of several key pathways and mediators involved in the inflammatory response.

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase pathway plays a crucial role in inflammation through the production of prostaglandins (B1171923). Research indicates that epilupeol acetate can modulate the activity of enzymes within this pathway.

Cyclooxygenase-2 (COX-2) Inhibition

Studies have shown that 3-epilupeol acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme primarily induced during inflammation and responsible for the production of pro-inflammatory prostaglandins. In one study using Bursera copallifera extracts, 3-epilupeol acetate at a concentration of 70 μM inhibited COX-2 activity by 73.28% d-nb.inforesearchgate.netnih.gov. This suggests that the inhibition of COX-2 is a potential mechanism contributing to the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Regulation in Macrophages

Nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages, is a key mediator in inflammatory processes. This compound has been shown to influence NO production. While some studies on related compounds like 3-epilupeol showed potent inhibition of NO production in LPS-activated RAW 264.7 cells, with an IC50 value of 8.98 μM, research specifically on this compound (3-epilupeol acetate) also indicates inhibitory effects on NO production in LPS-stimulated macrophages d-nb.inforesearchgate.netnih.gov. This suggests a role for this compound in regulating the NO pathway during inflammation.

Phospholipase A2 (PLA2) Enzyme Activity Inhibition

Phospholipase A2 (PLA2) enzymes are involved in the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of prostaglandins and other inflammatory mediators. Studies evaluating the anti-inflammatory effects of triterpenes, including 3-epilupeol acetate, have indicated a moderate inhibitory activity against PLA2 enzymes d-nb.inforesearchgate.netnih.gov. This suggests that the modulation of PLA2 activity could be another mechanism contributing to the anti-inflammatory properties of this compound.

Modulation of Pro-inflammatory Mediators (e.g., NF-κB, iNOS, Myeloperoxidase)

This compound appears to modulate the activity of various pro-inflammatory mediators and transcription factors. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and COX-2 cellsignal.com. While direct studies explicitly detailing this compound's effect on NF-κB were not prominently found, related research on triterpenes suggests potential interference with this pathway researchgate.net.

This compound has been shown to decrease the number of cells expressing iNOS activity in inflamed tissue nih.govnih.gov. This aligns with the observed regulation of NO production.

Furthermore, lupeol (B1675499) acetate (a related compound) has been found to be very effective in inhibiting the release of myeloperoxidase (MPO) from stimulated human neutrophils nih.govnih.gov. MPO is an enzyme released by activated neutrophils that contributes to tissue damage and the inflammatory response nih.govunsw.edu.au. This suggests that this compound, being closely related, might also exert anti-inflammatory effects by modulating MPO activity or release.

Putative Involvement of the Opioid System in Anti-inflammatory Effects

Some research on lupeol acetate, a compound structurally similar to this compound, has suggested a putative involvement of the opioid system in its anti-inflammatory and analgesic effects nih.govnih.gov. In studies using the formalin test in mice, the effects of lupeol acetate were completely reversed by naloxone, an opioid antagonist, indicating the participation of the opioid system nih.govnih.gov. While this finding pertains to lupeol acetate, it raises the possibility that this compound might also interact with the opioid system, contributing to its observed anti-inflammatory properties, although further research is needed to confirm this directly for this compound.

Summary of Preclinical Findings

The preclinical investigations suggest that this compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of COX-2 and PLA2 enzyme activities, regulation of NO production by reducing iNOS expression, and potentially modulating the release or activity of myeloperoxidase. The putative involvement of the opioid system, observed with the related compound lupeol acetate, warrants further investigation for this compound.

Data Tables

Based on the search results, here is a data table summarizing the inhibitory effects of 3-epilupeol acetate on COX-2 and PLA2 activities:

| Compound | Concentration (μM) | COX-2 Inhibition (%) | PLA2 Inhibition | Source |

| 3-Epilupeol acetate | 70 | 73.28 | Moderate inhibition | d-nb.inforesearchgate.netnih.gov |

Here is a data point regarding the effect of lupeol acetate on MPO release, which might be relevant to this compound due to structural similarity:

| Compound | Concentration (μg/ml) | Effect on MPO Release from Stimulated Human Neutrophils | Source |

| Lupeol acetate | 25 and 50 | Very effective inhibition | nih.govnih.gov |

Synergy with TNF-alpha Inhibitors

Preclinical studies have indicated a potential synergistic effect between lupeol acetate and TNF-alpha inhibitors in the context of inflammation. One study investigating lupeol acetate isolated from Himatanthus drasticus demonstrated that its anti-inflammatory effect was potentiated by pentoxifylline, a known TNF-alpha inhibitor. researchgate.net This suggests that this compound, a related compound, might also exhibit synergistic activity with TNF-alpha inhibitors, which are pharmaceutical drugs that suppress the physiological response to TNF, a key mediator in inflammatory and immune-mediated disorders. racgp.org.auwikipedia.org TNF-alpha inhibitors are used in the treatment of conditions such as rheumatoid arthritis, ankylosing spondylitis, and inflammatory bowel disease. racgp.org.auwikipedia.org The observed potentiation of the anti-inflammatory effect suggests a potential for enhanced therapeutic outcomes when this compound or related compounds are used in combination with TNF-alpha inhibitors in inflammatory conditions. researchgate.net

Antineoplastic and Antiproliferative Activities

This compound and related triterpenoids have been investigated for their potential antineoplastic and antiproliferative effects in various preclinical models. ontosight.aiherbmedpharmacol.com These activities involve the inhibition of cancer cell growth and proliferation through different mechanisms. herbmedpharmacol.com

Cytotoxic Effects on Specific Cancer Cell Lines (In Vitro Models)

Studies have evaluated the cytotoxic effects of this compound on a range of cancer cell lines in vitro. This compound has demonstrated antiproliferative activity. herbmedpharmacol.com For instance, it has been reported to exhibit cytotoxicity against HeLa cervical cancer, MCF-7 breast cancer, Jurkat leukemic T cells, HT-29 colorectal cancer, and T24 urinary bladder carcinoma cell lines. nih.gov An ethyl acetate extract containing epilupeol as a prominent compound showed dose-dependent cytotoxic effects on LNCaP human prostate cancer cells, with lower toxicity observed in normal human prostatic myofibroblast WPMY-1 cells. nih.govpeerj.comdntb.gov.uanih.gov The IC50 values for the ethyl acetate extract on LNCaP cells were 15.43 µg/mL and 12.35 µg/mL after 24 and 48 hours, respectively, while for WPMY-1 cells, they were 34.61 µg/mL and 19.93 µg/mL at the same time points. nih.govnih.gov

| Cell Line | Compound/Extract | IC50 (µg/mL) - 24h | IC50 (µg/mL) - 48h | Reference |

|---|---|---|---|---|

| LNCaP (Prostate Cancer) | Ethyl acetate extract | 15.43 | 12.35 | nih.govnih.gov |

| WPMY-1 (Normal Prostate) | Ethyl acetate extract | 34.61 | 19.93 | nih.govnih.gov |

| HeLa (Cervical Cancer) | This compound | Not specified | Not specified | nih.gov |

| MCF-7 (Breast Cancer) | This compound | Not specified | Not specified | nih.gov |

| Jurkat (Leukemic T cells) | This compound | Not specified | Not specified | nih.gov |

| HT-29 (Colorectal Cancer) | This compound | Not specified | Not specified | nih.gov |

| T24 (Urinary Bladder Carcinoma) | This compound | Not specified | Not specified | nih.gov |

Cell Cycle Modulation in Preclinical Models

Modulation of the cell cycle is a key mechanism by which some compounds exert their antiproliferative effects. herbmedpharmacol.commdpi.com While some compounds can induce cell cycle arrest, studies on epilupeol or extracts containing it have shown varied effects. An ethyl acetate extract rich in epilupeol did not induce cell cycle arrest in either LNCaP or WPMY-1 cells. nih.govnih.gov However, it significantly increased the sub-G1 population in LNCaP cells, which is indicative of potential apoptosis induction. nih.govnih.gov This suggests that its primary mechanism against LNCaP cells might not involve cell cycle arrest at specific phases like G1, S, or G2/M, but rather the induction of programmed cell death. nih.govnih.gov

Apoptosis Induction Pathways in Preclinical Models

Apoptosis, or programmed cell death, is a crucial process in cancer treatment. nih.govpeerj.com Preclinical investigations have explored the ability of epilupeol-containing extracts to induce apoptosis in cancer cells. The ethyl acetate extract of D. rhodocalyx, containing epilupeol, significantly induced apoptosis in LNCaP cells in a dose-dependent manner. nih.govpeerj.com The percentage of apoptotic cells increased with increasing extract concentrations. peerj.com Mechanistically, this induction of apoptosis was found to involve the mitochondrial pathway. nih.govpeerj.com The extract led to a reduction in mitochondrial membrane potential. nih.govpeerj.com Furthermore, Western blotting analysis revealed that treatment with the extract resulted in the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. nih.govpeerj.com This imbalance favors the release of pro-apoptotic factors and subsequent activation of caspases. nih.govpeerj.com The study confirmed the activation of caspase-3 cleavage in LNCaP cells treated with the extract. nih.govpeerj.com These findings suggest that epilupeol, as a prominent compound in the extract, contributes to the induction of apoptosis in prostate cancer cells through a mitochondrial-mediated pathway involving the modulation of BAX and Bcl-2 expression and the activation of caspase-3. nih.govpeerj.com

| Cell Line | Treatment | Apoptotic Cell Percentage (15 µg/mL, 24h) | Apoptosis Pathway Involved | Key Protein Modulation | Reference |

|---|---|---|---|---|---|

| LNCaP | Ethyl acetate extract | 43.90% | Mitochondrial | Upregulation of BAX, Downregulation of Bcl-2, Caspase-3 cleavage | nih.govpeerj.com |

| WPMY-1 | Ethyl acetate extract | 18.23% | Not significantly induced | No significant difference observed | peerj.com |

Antioxidant Modulation in Cancer Models

Antioxidant modulation can play a complex role in cancer, influencing both cancer progression and the effectiveness of therapies. Some triterpenoids, including lupeol and lupeol acetate, are known to possess antioxidant properties. frontiersin.orgresearchgate.net While direct studies specifically detailing the antioxidant modulation of this compound in cancer models were not extensively found within the provided search results, the presence of this compound in extracts exhibiting anticancer activity, coupled with the known antioxidant potential of related compounds like lupeol, suggests this could be an area for further investigation. herbmedpharmacol.comfrontiersin.orgresearchgate.net For instance, lupeol's antioxidant capacity is reported to be related to free radical/ROS species scavenging and lipid peroxidation inhibitory effects. researchgate.net Extracts containing this compound have also shown moderate antioxidant activity in general assays. researchgate.net Further research is needed to specifically elucidate the role and mechanisms of this compound's antioxidant modulation within the context of cancer models.

Exploration of Anti-metastatic Potential

The anti-metastatic potential of this compound is another area of preclinical interest. Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. While specific detailed studies focusing solely on the anti-metastatic effects of this compound were not prominently featured in the search results, the broader review on Ficus species, which contain this compound, mentions anti-metastatic activity as one of the mechanisms by which compounds from this genus exert their anticancer effects. herbmedpharmacol.com Additionally, studies on lupeol and its derivatives have explored their antiproliferative and anti-metastatic properties against prostate cancer cells, demonstrating their ability to inhibit cell migration in a dose-dependent manner. peerj.com Given the structural similarity between this compound and lupeol, these findings suggest a potential for this compound to also possess anti-metastatic properties, warranting further dedicated investigation. herbmedpharmacol.compeerj.com

This compound is a natural triterpenoid (B12794562) compound belonging to the lupane (B1675458) family. ontosight.ai It is characterized by a lupane skeleton with an acetoxy group at the 3-position. ontosight.ai This compound has been found in various plant sources, including the aerial parts of Kleinia odora and the stem bark of Ficus drupacea. mdpi.comresearchgate.net Research has explored its potential biological activities, particularly in preclinical pharmacological investigations. ontosight.ai

Antiprotozoal Activities this compound has been investigated for its activity against protozoan parasites.mdpi.comncats.ionih.gov

Anti-leishmanial Potential (e.g., Leishmania infantum)

Research has investigated the activity of various natural compounds, including triterpenes, against Leishmania species, which are the causative agents of leishmaniasis. Leishmania infantum is a key species responsible for visceral leishmaniasis, a severe form of the disease. frontiersin.orgnih.gov While some studies focus on identifying novel antileishmanial agents from natural sources and evaluating their activity against L. infantum promastigotes and amastigotes, specific detailed findings regarding this compound's direct activity against Leishmania infantum were not prominently available in the provided search results. nih.govmdpi.comnih.govmdpi.comeco-vector.com However, the broader context of research into natural products for leishmaniasis treatment suggests that triterpenes are a class of compounds being explored for this purpose. mdpi.comeco-vector.com

Anti-trypanosomal Potential (e.g., Trypanosoma cruzi, Trypanosoma brucei)

This compound has shown potential in preclinical studies against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis (sleeping sickness). nih.govms-editions.clmdpi.com

Studies have screened terpene compounds for their potential trypanocidal activity against T. cruzi. Molecular docking analyses have indicated that pentacyclic triterpenes, including lupeol acetate (a related compound), exhibit favorable interactions with T. cruzi cysteine synthase (TcCS), an enzyme considered a potential drug target. nih.gov Lupeol acetate demonstrated moderate potency against the trypomastigote stage of T. cruzi in vitro, with an EC50 of 15.82 ± 3.7 μg/mL and a selective index > 5.94. nih.gov

While direct specific data for this compound's activity against Trypanosoma brucei was not extensively detailed in the provided results, the broader investigation into plant terpenoids as antitrypanosomal agents includes activity against both T. crucei and T. brucei. mdpi.com Research efforts are ongoing to find new drugs for trypanosomiasis due to issues with existing treatments, such as resistance and side effects. ms-editions.clmdpi.com

Data on the anti-trypanosomal activity against Trypanosoma cruzi is summarized in the table below:

| Parasite Stage | EC50 (μg/mL) | Selective Index |

| Trypomastigote (T. cruzi) | 15.82 ± 3.7 | > 5.94 |

Other Observed Biological Activities (e.g., Neuroprotective in preclinical models)

Beyond antiparasitic effects, this compound has been investigated for other biological activities, including neuroprotection in preclinical models. Terpenoids, as a class of natural compounds, have been associated with neuroprotective effects in various studies. core.ac.uk While specific detailed preclinical data demonstrating the neuroprotective activity of this compound itself was not extensively found in the provided search results, the compound has been identified in plants known to contain bioactive triterpenes with various pharmacological properties. nih.govacs.org The exploration of natural products for neuroprotective agents is an active area of research. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Pharmacophoric Features and Key Structural Elements

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target. These features can include hydrogen bond acceptors and donors, hydrophobic centers, and aromatic rings, arranged in a specific 3D spatial arrangement. dovepress.com While specific pharmacophoric features solely for epilupeol (B1671492) acetate (B1210297) are not extensively detailed in the provided results, studies on related triterpenoids and their interactions with targets like COX-2 offer insights. For instance, molecular docking studies on seco-A derivatives of α-amyrin and 3-epilupeol as COX-2 inhibitors revealed that these compounds bind with their polar region in the cavity over Arg-120, while their lipophilic part interacts with the HEM cofactor in the catalytic site of COX-2, similar to the natural substrate arachidonic acid. researchgate.net This suggests that for triterpenoids interacting with COX-2, both polar and lipophilic regions are important for binding.

Influence of the Lupane (B1675458) Skeleton and Acetoxy Group on Bioactivity

The lupane skeleton is a fundamental structural feature of epilupeol acetate and other triterpenoids known for diverse biological activities. ontosight.ainih.gov Studies comparing the anti-inflammatory activity of different triterpenes have highlighted the importance of the specific triterpene backbone. For example, among compounds isolated from Bursera copallifera, those with the lupane skeleton showed promising activity in inhibiting edema. d-nb.info

The acetoxy group at the C-3 position is another key structural element. The presence or absence of this group, as well as its orientation (alpha or beta), can significantly impact the biological activity of triterpenoids. For instance, in studies on inhibiting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), acetylated tirucallic acids were more potent inhibitors compared to their deacetylated analogues. acs.org This suggests that the acetoxy group can enhance the inhibitory activity against certain targets. Conversely, in a study evaluating the cytotoxic activity of lupeol (B1675499) derivatives, acylation of the C-3 hydroxyl function of lupeol generally decreased cytotoxic activity compared to lupeol itself or lupenone (B1675497) (a ketone derivative). researchgate.net This indicates that the influence of the acetoxy group on bioactivity is target-dependent.

Regarding this compound specifically, studies on anti-inflammatory activity in mouse ear edema induced by TPA showed that 3-epilupeol (which lacks the acetoxy group) was more active than 3-epilupeol acetate. d-nb.info However, both compounds inhibited COX-2 activity and reduced nitric oxide production in LPS-activated macrophages. d-nb.infonih.gov At a concentration of 70 µM, 3-epilupeol acetate inhibited COX-2 activity by 73.28%. d-nb.inforesearchgate.net This suggests that while the acetoxy group might influence the potency in certain in vivo models, the core lupane structure and the presence of functional groups still contribute to activity against specific enzymes like COX-2.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the strength of the interaction. These methods provide valuable insights into the molecular basis of ligand-target interactions.

Ligand-Target Interactions (e.g., COX-2, RORs, PLA2)

Molecular docking studies have been employed to investigate the interactions of triterpenoids, including those with a lupane skeleton, with various biological targets. Cyclooxygenase-2 (COX-2) is a prominent target in inflammation, and triterpenoids have been studied for their inhibitory potential against this enzyme. researchgate.netmdpi.combiorxiv.org Docking studies with COX-2 have shown that triterpenoids can bind to the active site, interacting with specific amino acid residues. researchgate.netmdpi.com For example, seco-A derivatives of 3-epilupeol were found to bind to the catalytic site of COX-2, with polar regions interacting near Arg-120 and lipophilic parts orienting towards the HEM cofactor. researchgate.net

Retinoic acid receptor-related orphan receptors (RORs) are nuclear receptors that have also been explored as potential targets for triterpenoids. bindingdb.org While direct docking studies of this compound with RORs are not detailed in the provided results, studies on other compounds targeting RORs exist, indicating the relevance of this target class in related research. nih.govnih.gov

Phospholipase A2 (PLA2) is another enzyme involved in inflammatory processes. labsolu.cadntb.gov.ua Some triterpenoids, including this compound, have shown moderate inhibitory activity against PLA2. d-nb.inforesearchgate.net Molecular docking can help elucidate the binding modes and interactions responsible for this inhibition. Studies on other PLA2 inhibitors, such as Rilapladib (an Lp-PLA2 inhibitor), demonstrate the application of docking and dynamics simulations to understand their interactions with the enzyme. labshare.cn

Binding Energy and Inhibition Constants

Molecular docking simulations predict binding energy, which is an estimate of the affinity between a ligand and its target. Lower (more negative) binding energy values generally suggest a stronger interaction. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are experimental measures of a compound's potency in inhibiting an enzyme or biological process.

While specific binding energy values for this compound with targets like COX-2, RORs, or PLA2 from dedicated docking studies are not explicitly provided in detail across the search results, some studies on related compounds offer comparative data. For instance, a study on aurone (B1235358) derivatives as COX-2 inhibitors reported docking scores (binding energies) and IC50 values, showing a correlation between predicted affinity and experimental potency. nih.gov Another study investigating compounds against Trypanosoma cruzi reported binding energy ranges from molecular docking and experimental IC50 values for lupeol acetate. nih.gov

Experimental data on this compound's inhibitory activity against COX-2 and its effect on NO production in macrophages provide insights into its potency. At 70 µM, this compound inhibited COX-2 activity by 73.28%, and it reduced NO production with an IC50 of 31.13 ± 1.25 µM in LPS-stimulated macrophages. d-nb.infonih.gov These values provide a quantitative measure of its biological activity against these targets.

Computational Chemistry Approaches for Lead Optimization and Design

Computational chemistry approaches, including molecular modeling, docking, and dynamics simulations, play a vital role in the lead optimization and design process for developing new drugs based on natural product scaffolds like this compound. researchgate.netbiorxiv.orglabshare.cn

These methods allow researchers to:

Predict binding modes: Understand how a compound interacts with its target at the molecular level. researchgate.netmdpi.com

Estimate binding affinities: Prioritize compounds with potentially stronger interactions. nih.govnih.gov

Identify key interactions: Determine which parts of the molecule are crucial for binding and activity. researchgate.netacs.org

Guide structural modifications: Design new derivatives with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Perform virtual screening: Identify potential lead compounds from large databases based on predicted interactions with a target. dovepress.com

For this compound and other triterpenoids, computational approaches can help in understanding how modifications to the lupane skeleton or the introduction/modification of functional groups, such as the acetoxy group, influence their interactions with targets like COX-2, RORs, or PLA2. nih.govacs.org This information can then be used to rationally design and synthesize novel this compound derivatives with enhanced therapeutic potential. researchgate.net

Advanced Research Methodologies and Production Platforms

Plant Cell Culture Systems for Compound Production

Plant cell culture systems, including callus and cell suspension cultures, provide a controlled environment for the biosynthesis of secondary metabolites. These methods can overcome some of the limitations associated with traditional plant extraction. researchgate.netdntb.gov.ua

Callus and Cell Suspension Cultures

Callus cultures, which are undifferentiated masses of plant cells, and cell suspension cultures, where cells are grown in a liquid medium, have been explored for the production of various compounds. Research on Ageratina pichinchensis, a plant known to contain epilupeol (B1671492) (a precursor or related compound to epilupeol acetate), has demonstrated the potential of these methods. Studies have shown that both callus and cell suspension cultures of A. pichinchensis can produce epilupeol. mdpi.comnih.govnih.govresearchgate.netpreprints.orgnih.govnih.gov

Specific plant growth regulators are crucial for establishing and maintaining these cultures and influencing metabolite production. For A. pichinchensis callus cultures, a combination of α-naphthaleneacetic acid (NAA) and kinetin (B1673648) (KIN) has been found to be effective in producing friable callus suitable for suspension cultures. mdpi.comnih.govresearchgate.netpreprints.org The production of epilupeol in these cultures can vary depending on the culture conditions, including the photoperiod. nih.govmdpi.com

Research findings on the production of epilupeol in A. pichinchensis cell cultures highlight the dynamic nature of metabolite accumulation during different growth phases. In one study using cell suspension cultures in shake flasks, the maximum production of epilupeol was observed on day 16. nih.govnih.gov

Bioreactor Scale-Up for Enhanced Metabolite Production

Scaling up plant cell cultures from shake flasks to bioreactors is a critical step for increasing the production of desired compounds for potential industrial applications. Bioreactors offer better control over culture parameters such as aeration, mixing, pH, and temperature, which can lead to improved cell growth and metabolite accumulation.

Studies have investigated the production of epilupeol in A. pichinchensis cell cultures scaled up to airlift bioreactors. dntb.gov.uamdpi.comresearchgate.net This approach has shown promising results in enhancing the production of epilupeol compared to shake flask cultures. In a 2 L airlift bioreactor, the maximum biomass production of A. pichinchensis cell culture was reached at 11 days, with cell viability between 80% and 90%. dntb.gov.uamdpi.comresearchgate.net The maximum production of epilupeol in the airlift bioreactor was observed at day 14, with a yield of 561.63 ± 10.63 µg/g extract. dntb.gov.uamdpi.comresearchgate.net This represented a significant increase and a reduction in production time compared to previous reports using callus and cell suspension cultures in shake flasks. dntb.gov.uamdpi.comresearchgate.net

The following table summarizes some research findings on epilupeol production in A. pichinchensis cell cultures:

| Culture Type | Vessel | Photoperiod/Darkness | Maximum Production Day | Yield (µg/g extract) | Citation |

| Cell Suspension Culture | Shake Flasks | Photoperiod | 16 | Not specified | nih.govnih.gov |

| Cell Suspension Culture | Shake Flasks | Photoperiod | 8 | 395.14 ± 13.32 | mdpi.com |

| Cell Suspension Culture | Shake Flasks | Darkness | 8 | 414.24 ± 31.56 | mdpi.com |

| Cell Culture | 2 L Airlift Bioreactor | Photoperiod | 14 | 561.63 ± 10.63 | dntb.gov.uamdpi.comresearchgate.net |

Note: Yields and optimal production days can vary between studies due to differences in specific protocols and conditions.

Cell-Free Biosynthesis and Metabolic Engineering Approaches

Cell-free biosynthesis and metabolic engineering represent advanced strategies for producing complex molecules like triterpenoids. Cell-free systems utilize the enzymatic machinery extracted from cells, providing a controllable environment for biochemical reactions without the constraints of a living cell. nih.govosti.gov This approach can facilitate the prototyping of biosynthetic pathways and the production of compounds that may be difficult to obtain through traditional cell-based fermentation or extraction. nih.govbiorxiv.org

Metabolic engineering involves the modification of cellular pathways to enhance the production of desired metabolites. While specific detailed studies on the metabolic engineering of epilupeol acetate (B1210297) biosynthesis were not extensively found in the search results, research on the metabolic engineering of related triterpenoids, such as lupeol (B1675499), in microorganisms like Yarrowia lipolytica demonstrates the potential of this approach for triterpenoid (B12794562) production. nih.gov These studies often focus on optimizing the conversion of substrates (like acetate) into the target compounds by engineering relevant enzymatic steps and cofactor availability. nih.govmdpi.com

The application of metabolic engineering to plant cell cultures could involve enhancing the activity of enzymes in the epilupeol biosynthetic pathway or diverting metabolic flux towards its production. Cell-free systems could be used to study specific enzymatic steps in the epilupeol biosynthesis pathway in isolation or to produce enzymes needed for in vitro synthesis. nih.govosti.gov

Future Directions and Translational Research Perspectives Preclinical Focus

Identification of Novel Molecular Targets for Epilupeol (B1671492) Acetate (B1210297)

Identifying the specific molecular targets of epilupeol acetate is fundamental to elucidating its mechanisms of action and therapeutic potential. Preclinical studies have begun to shed light on potential interactions. For instance, in models of inflammation, this compound has been observed to decrease the number of iNOS-expressing cells, suggesting an involvement with the nitric oxide (NO) system researchgate.net. This indicates a potential interaction with enzymes or pathways related to NO production and inflammatory signaling.

Furthermore, computational approaches and preliminary screenings suggest other potential molecular targets. Databases list predicted targets for this compound with varying confidence scores plantaedb.com. These predicted targets, while requiring experimental validation, offer valuable starting points for focused preclinical investigations into the specific proteins or pathways modulated by this compound.

| Predicted Target | UniProt Accession | Confidence Score |

| Dipeptidyl peptidase IX | Q86TI2 | 96.95% |

| LSD1/CoREST complex | O60341 | 97.09% |

| Cyclin-dependent kinase 4/cyclin D1 | P11802 | 98.99% |

| Acetyl-CoA carboxylase 1 | Q13085 | 93.04% |

Data based on external database links plantaedb.com. Confidence scores reflect prediction confidence and require experimental validation.

Further preclinical research utilizing techniques such as target pulldown assays, reporter gene assays, and comprehensive 'omics' approaches (e.g., proteomics, transcriptomics) are needed to experimentally confirm these predicted targets and identify novel, previously uncharacterized interactions. Understanding the precise molecular targets will provide a strong foundation for optimizing the compound's efficacy and specificity.

Exploration of Synergistic Effects with Other Phytochemicals

Investigating the synergistic effects of this compound with other compounds, particularly other phytochemicals, holds significant promise for developing multi-component therapeutic strategies. Synergy can lead to enhanced efficacy, reduced required doses of individual compounds, and potentially mitigate the development of resistance.

Preclinical studies have demonstrated synergistic effects of this compound in specific contexts. For example, in an acute carrageenan-induced peritonitis model in mice, a very low dose of this compound (0.1 mg/kg) showed potentiated effects when administered with the same dose of pentoxifylline, a known TNF-alpha inhibitor researchgate.net. This finding highlights the potential for this compound to act in concert with other anti-inflammatory agents.

The natural co-occurrence of this compound with other triterpenoids and phytochemicals in various plant sources herbmedpharmacol.comnih.govencyclopedia.pubnih.gov suggests the potential for inherent synergistic interactions within crude extracts or specific combinations of isolated compounds. Preclinical studies are warranted to systematically evaluate combinations of this compound with other bioactive compounds found in the same plant sources or with compounds known to act on related pathways. This could involve in vitro assays assessing combined effects on relevant biological endpoints (e.g., inflammation, cell proliferation) followed by in vivo studies in appropriate preclinical models. Research on other natural product combinations has shown synergistic anticancer and anxiolytic effects, providing a precedent for this line of inquiry mdpi.com.

Bioavailability Enhancement Strategies in Preclinical Models

Despite promising in vitro activities, the therapeutic potential of many lipophilic natural compounds like triterpenoids, including lupeol (B1675499) derivatives, can be limited by poor water solubility and low bioavailability nih.gov. Preclinical research into strategies to enhance the bioavailability of this compound is therefore critical for its successful translation.

Studies on lupeol acetate have shown that chemical modification of the lupeol structure can improve its bioavailability and activity nih.govresearchgate.net. Specifically, lupeol acetate demonstrated better penetration of the stratum corneum and upper layers of the dermis compared to lupeol in studies related to skin damage treatment nih.govresearchgate.net. This suggests that the acetate modification itself contributes to improved permeability in topical applications.

Beyond chemical modification, various formulation strategies can be explored in preclinical models to enhance the bioavailability of this compound. These strategies, applicable to poorly soluble compounds, include the development of solid dispersions, nanoparticles, liposomes, and other drug delivery systems drug-dev.com. Physiologically-based pharmacokinetic (PBPK) modeling using early animal data is a pivotal tool to understand the factors limiting bioavailability and to guide the selection of appropriate enhancement strategies drug-dev.com. Preclinical studies in relevant animal models are necessary to evaluate the pharmacokinetics of different formulations of this compound, assessing absorption, distribution, metabolism, and excretion to identify formulations that achieve therapeutically relevant concentrations at target sites.

Exploration of Untapped Natural Sources and Biodiversity Screening

This compound has been identified in a variety of plant species, including Ficus spp., Cnidoscolus chayamansa, and plants native to Mexico herbmedpharmacol.comnih.govencyclopedia.pubresearchgate.net. However, given the vast biodiversity of the plant kingdom, particularly in regions like Mexico which are considered "megadiverse" nih.govencyclopedia.pub, there is significant potential for discovering new and richer natural sources of this compound or structurally related compounds with potentially enhanced activities.

Many medicinal plants, despite their traditional uses, remain underexplored scientifically herbmedpharmacol.com. Biodiversity screening involves the systematic collection and analysis of plant samples from diverse ecosystems to identify the presence and concentration of specific compounds like this compound. This can be coupled with bioactivity-guided fractionation to isolate and characterize novel compounds with desired properties.

Exploring untapped natural sources not only has the potential to identify more abundant or easily accessible sources of this compound but also to discover novel analogs with potentially improved efficacy, bioavailability, or altered target specificity. Preclinical research in this area involves ethnobotanical surveys to identify traditionally used plants, followed by phytochemical analysis and biological screening of extracts and isolated compounds. Techniques such as metabolomics can aid in the rapid identification of known and novel compounds in complex plant mixtures.

Q & A

Q. Basic Research Focus

- Matrix interference : Co-eluting compounds (e.g., β-sitosterol derivatives) can distort UV-Vis or MS signals. Use LC-MS/MS with selective ion monitoring (SIM) for quantification .

- Calibration standards : Synthesize this compound via acetylation of epilupeol (acetic anhydride/pyridine) and confirm purity via melting point (214–217°C) .

- Recovery validation : Spike plant extracts with known concentrations and calculate recovery rates (target: 90–110%) .

How does the stereochemistry of this compound influence its interaction with lipid membranes?

Q. Advanced Research Focus

- Membrane fluidity studies : Use fluorescence anisotropy with DPH probes to show that this compound’s β-OH group increases membrane rigidity compared to lupeol .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict penetration depth and hydrogen-bonding patterns .

- Biological relevance : Correlate membrane effects with pharmacological outcomes (e.g., enhanced cytotoxicity in lipid raft-dependent cancers) .

What are the best practices for ensuring reproducibility in this compound research?

Q. Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.